molecular formula C10H7ClFN B8787889 2-(Chloromethyl)-6-fluoroquinoline CAS No. 124050-15-3

2-(Chloromethyl)-6-fluoroquinoline

Cat. No.: B8787889
CAS No.: 124050-15-3
M. Wt: 195.62 g/mol
InChI Key: TYLAXVCCIGSMHK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Quinolines as Privileged Scaffolds in Synthetic Design

The quinoline (B57606) ring system, a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. google.commolaid.combldpharm.com This designation stems from the observation that this structural motif is found in a multitude of natural products, synthetic pharmaceuticals, and biologically active compounds. bldpharm.com The quinoline framework is known to interact with a wide variety of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. google.commolaid.com

The introduction of a halogen atom, such as fluorine, onto the quinoline core further enhances its utility. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The 6-fluoro substitution in 2-(Chloromethyl)-6-fluoroquinoline is strategically significant, as fluorine's high electronegativity and small size can lead to improved pharmacokinetic profiles and enhanced biological activity in the resulting derivatives. The presence of the fluorine atom makes the halogenated quinoline scaffold a highly sought-after component in the design of new therapeutic agents.

Strategic Importance of the Chloromethyl Moiety as a Versatile Synthetic Handle

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in organic synthesis, acting as a versatile synthetic handle for the construction of more complex molecules. Its utility lies in its reactivity as an electrophile, making it susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions.

This reactivity allows chemists to readily append various other molecular fragments to the quinoline core at the 2-position. The introduction of the chloromethyl group into aromatic compounds is often achieved through chloromethylation reactions, such as the Blanc reaction. In the context of this compound, this reactive moiety provides a direct pathway to a diverse array of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. The ability to easily modify the molecule at this position is a key strategic advantage in the development of new chemical entities.

Overview of Academic Research Trajectories for this compound Derivatives

Academic and industrial research has leveraged the unique structural features of this compound to create novel compounds with potential therapeutic applications. The combination of the 6-fluoroquinolyl scaffold and the reactive chloromethyl group makes it a valuable starting material for the synthesis of complex molecules targeting various diseases.

One notable area of research involves the use of the 6-fluoro-2-quinolyl moiety in the development of compounds for the treatment of asthma, arthritis, and related inflammatory diseases. A Portuguese patent describes the synthesis of substituted tetralins and chromans where the 6-fluoro-2-quinolyl group is a key substituent (R) on the core structure. google.com In this synthetic pathway, the 6-fluoro-2-quinolyl fragment is incorporated into the final molecule, highlighting its importance as a building block for biologically active compounds. google.com The research demonstrates a clear trajectory towards creating complex molecular architectures designed to interact with specific biological targets implicated in inflammatory conditions. google.com

The table below outlines the core components of the molecules described in this research trajectory.

ComponentRole in the Final Molecule
6-Fluoro-2-quinolylKey substituent (R) imparting specific biological properties. google.com
Tetralin/ChromanCore scaffold of the molecule.
Phenyl, Pyridyl, Carboxyphenyl, MethoxyphenylVarious other substituents (R1) to modulate activity. google.com

This line of research underscores the strategic value of this compound as a precursor for generating libraries of diverse compounds for biological screening. The ability to readily incorporate this fluorinated quinoline moiety is a testament to its significance in contemporary synthetic and medicinal chemistry.

Properties

CAS No.

124050-15-3

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoroquinoline

InChI

InChI=1S/C10H7ClFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

TYLAXVCCIGSMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCl)C=C1F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Chloromethyl 6 Fluoroquinoline Derivatives

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the quinoline (B57606) ring is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the quinoline ring system enhances the electrophilicity of the benzylic carbon, facilitating the displacement of the chloride ion. This section details the reactions with various classes of nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Piperazine (B1678402) Derivatives)

2-(Chloromethyl)-6-fluoroquinoline readily reacts with a variety of nitrogen-based nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of numerous derivatives. For instance, reactions with primary and secondary amines, including substituted anilines and piperazine derivatives, proceed to yield the corresponding amino-methyl-fluoroquinoline compounds. nih.gov These substitutions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen chloride generated during the reaction.

The reaction with hydrazine (B178648) hydrate (B1144303) introduces a reactive hydrazinylmethyl moiety, which can serve as an intermediate for further derivatization, such as the formation of hydrazones with various aldehydes. researchgate.net Piperazine and its derivatives are commonly used nucleophiles, leading to products that are of significant interest in medicinal chemistry. mdpi.comnih.gov The general scheme involves the nucleophilic attack of the piperazine nitrogen on the chloromethyl carbon, displacing the chloride.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

NucleophileReagents/ConditionsProduct
Substituted AnilinesK2CO3, TEAN-((6-fluoroquinolin-2-yl)methyl)anilines
PiperazineK2CO3, Acetonitrile1-((6-Fluoroquinolin-2-yl)methyl)piperazine
Hydrazine HydrateReflux2-(Hydrazinylmethyl)-6-fluoroquinoline

This table is a representative summary of typical reactions and may not reflect specific yields or optimized conditions.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

The displacement of the chlorine atom by oxygen nucleophiles, such as alcohols and phenols, leads to the formation of ether derivatives. These reactions, often conducted under basic conditions (e.g., using sodium or potassium alkoxides/phenoxides), result in the formation of 2-(alkoxymethyl)-6-fluoroquinolines or 2-(phenoxymethyl)-6-fluoroquinolines. The reactivity of the alcohol or phenol (B47542) can be enhanced by converting it to its corresponding alkoxide or phenoxide salt prior to reaction with the chloromethylquinoline substrate.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiophenols, Benzylthiols)

Thiol-based nucleophiles, which are generally more nucleophilic than their oxygen counterparts, react efficiently with this compound to form thioethers. Reactions with thiophenols or benzylthiols in the presence of a base yield the corresponding 2-((arylthio)methyl)- or 2-((benzylthio)methyl)-6-fluoroquinoline derivatives. These reactions are valuable for introducing sulfur-containing moieties into the quinoline scaffold.

Stereochemical Control and Regioselectivity in Substitution Pathways

The nucleophilic substitution at the benzylic chloromethyl group typically proceeds via an SN2 mechanism. This is suggested by the nature of the primary halide substrate. In an SN2 pathway, the reaction would proceed with an inversion of stereochemistry if a chiral center were present. However, since the carbon of the chloromethyl group is prochiral, these reactions typically result in achiral products unless a chiral nucleophile is used.

Regioselectivity is a key consideration when the nucleophile has more than one potential site of reaction. For unsymmetrical nucleophiles, the reaction occurs at the most nucleophilic center. For example, in reactions with substituted piperazines or other complex amines, the substitution will occur at the most basic and sterically accessible nitrogen atom. The quinoline nitrogen is generally unreactive under these conditions as it is part of an aromatic system and less nucleophilic.

Electrophilic Aromatic Substitution on the Fluoroquinoline Ring System

While the chloromethyl group's reactivity dominates, the aromatic quinoline core can also be functionalized through electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) and pyridine (B92270) rings, the fluorine atom at position 6, and the chloromethyl group at position 2.

Functionalization of the Halogenated Aromatic Nucleus

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are classic methods for functionalizing aromatic rings. researchgate.netyoutube.com In the 6-fluoroquinoline (B108479) system, the fluorine atom is an ortho-, para-director, while being deactivating. The pyridine ring is strongly deactivating towards electrophilic attack. Therefore, electrophilic substitution is expected to occur on the benzene ring of the quinoline system.

The fluorine at C-6 would direct incoming electrophiles to the C-5 and C-7 positions. The C-2 substituent's influence must also be considered. The precise outcome of EAS reactions on this compound would depend on the specific reaction conditions and the nature of the electrophile, often requiring forcing conditions due to the deactivating nature of the quinoline system and the fluorine atom. For example, nitration would likely occur at the C-5 or C-8 position, with the exact regioselectivity determined by a complex interplay of electronic and steric factors.

Cross-Coupling Reactions and Organometallic Transformations

The quinoline scaffold, particularly when halogenated, is a versatile building block in organic synthesis. The presence of a chloromethyl group at the 2-position and a fluorine atom at the 6-position introduces specific reactivity patterns that are of significant interest for the construction of complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) on Halogenated Quinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For quinoline derivatives, the reactivity of a halogen substituent is influenced by its position on the ring. The C-2 and C-4 positions of the quinoline ring are electron-deficient, making halides at these positions generally more reactive in nucleophilic substitution and cross-coupling reactions. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While specific studies on this compound are not prevalent, related transformations on halogenated quinolines provide insight. For instance, the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in a commercial synthesis of Naproxen. rug.nl Similarly, methyl 2-iodobenzoate (B1229623) undergoes a Heck reaction with an allylic alcohol, catalyzed by ligandless Pd(OAc)2, in the synthesis of Singulair. rug.nl The reactivity in Heck reactions is generally high for aryl iodides and bromides, and the reaction proceeds best with electron-withdrawing groups on the alkene. wikipedia.orgrug.nl

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, is widely used for synthesizing biaryl compounds. researchgate.netusd.edu The reactivity of haloquinolines in Suzuki coupling is dependent on the halogen, its position, and the catalyst system employed. Generally, the order of reactivity for halogens is I > Br > OTf > Cl. nih.govsigmaaldrich.com The C-2 position of a quinoline is intrinsically electrophilic, which can facilitate oxidative addition even with a less reactive chloride. nih.gov In some cases, a 2-chloroquinoline (B121035) can react preferentially over a bromide at another position, depending on the palladium catalyst and ligands used. nih.gov For example, 2-chloro-6-bromoquinoline can be selectively coupled at either the C2 or C6 position by choosing different palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.gov

The table below illustrates the site-selectivity in Suzuki-Miyaura coupling of a dihaloquinoline based on the catalyst system.

Starting MaterialCatalystCoupling PartnerMajor ProductReference
2-chloro-6-bromoquinolinePd(PPh₃)₄Arylboronic acid2-aryl-6-bromoquinoline nih.gov
2-chloro-6-bromoquinolinePd(dppf)Cl₂Arylboronic acid2-chloro-6-arylquinoline nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org In dihalogenated quinolines, the reaction typically occurs at the most reactive halide position. For 2-aryl-4-chloro-3-iodoquinoline, Sonogashira coupling with a terminal alkyne occurs exclusively at the more reactive C-3 iodo position. unisa.ac.zalibretexts.org It is possible to achieve a second coupling at the C-4 chloro position by using an excess of the alkyne and modified reaction conditions. unisa.ac.za The reactivity of 2-chloroquinolines in Sonogashira coupling has been demonstrated, often requiring a copper(I) co-catalyst, although copper-free methods have also been developed. researchgate.netresearchgate.net

Interactions with Grignard and Organolithium Reagents

Grignard and organolithium reagents are potent nucleophiles and strong bases that react readily with electrophilic centers. masterorganicchemistry.comlibretexts.orglibretexts.org

Grignard Reagents: Grignard reagents (RMgX) are known to add to the C-2 position of the quinoline ring. The reaction of various Grignard reagents with N-oxycarbonyl-activated quinolinium salts has been shown to produce 2-substituted quinolines in good yields. ird.fr This method is effective for primary alkyl, alkenyl, and alkynyl Grignard reagents. ird.fr In the context of quinolones (oxidized quinolines), copper-catalyzed conjugate addition of Grignard reagents is a well-established method for introducing alkyl groups, yielding chiral tetrahydroquinolones with high enantioselectivity. nih.gov

The table below shows the yields for the synthesis of various 2-substituted quinolines using Grignard reagents.

Quinoline DerivativeGrignard ReagentProductYield (%)Reference
N-oxycarbonylisoquinolinePropylmagnesium bromide2-Propylquinoline67 ird.fr
N-oxycarbonylisoquinolineVinylmagnesium bromide2-Vinylquinoline82 ird.fr
N-oxycarbonylisoquinolineIsopropylmagnesium bromide2-Isopropylquinoline32 ird.fr

Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents. youtube.comyoutube.com Their high basicity (pKa of alkanes is ~50) means they readily react with any acidic protons. libretexts.orglibretexts.org In reactions with quinoline derivatives, they can act as nucleophiles, adding to the electron-deficient C-2 position. libretexts.orgyoutube.com The high reactivity of organolithium reagents necessitates anhydrous conditions and inert atmospheres to prevent quenching by water or reaction with oxygen. libretexts.orglibretexts.org The formation of organolithium reagents involves the reaction of an alkyl halide with two equivalents of lithium metal. youtube.commasterorganicchemistry.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles of Heck, Suzuki, and Sonogashira reactions are well-established and generally proceed through three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. sigmaaldrich.comlibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the organohalide (R-X), in this case, the chloroquinoline derivative, to form a Pd(II) intermediate. libretexts.org The reactivity of the C-Cl bond in this compound at the quinoline ring is enhanced by the electron-withdrawing nature of the nitrogen atom. nih.gov The C-F bond is generally much stronger and less reactive in palladium-catalyzed couplings, although activation is possible under specific conditions, often requiring specialized ligands or additives like lithium iodide. researchgate.netmdpi.comrsc.orgrsc.org

Transmetalation/Migratory Insertion: In Suzuki coupling, the organoboron compound transfers its organic group to the palladium center in a step called transmetalation. usd.edu In the Heck reaction, the alkene coordinates to the palladium complex and then inserts into the Pd-C bond (migratory insertion). libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org A key step following migratory insertion in the Heck reaction is β-hydride elimination to form the substituted alkene product. mdpi.com

Mechanistic studies on quinoline N-oxides have shown that palladium-catalyzed C-H functionalization can be directed to either the C-2 or C-8 position depending on the reaction conditions and ligands. rsc.orgnih.govacs.orgacs.org These studies highlight the importance of factors like solvent effects and the nature of the oxidant in controlling regioselectivity. rsc.orgnih.govresearchgate.net

Nucleophilic Substitution: The reaction of the chloromethyl group with nucleophiles like Grignard or organolithium reagents proceeds via a standard nucleophilic substitution pathway. The carbon of the C-Cl bond is electrophilic and is attacked by the nucleophilic carbon of the organometallic reagent. masterorganicchemistry.com For reactions on the quinoline ring itself, nucleophilic aromatic substitution (SNAr) is a likely mechanism, particularly at the electron-deficient C-2 and C-4 positions. researchgate.net This mechanism typically involves the formation of a Meisenheimer complex, a stabilized anionic intermediate. researchgate.net The reactivity of 2-chloroquinoline towards nucleophiles like methoxide (B1231860) ions is known to be higher than that of 4-chloroquinoline. researchgate.net

Derivatization Strategies and Scaffold Modification of 2 Chloromethyl 6 Fluoroquinoline

Introduction of Diverse Functional Groups via the Chloromethyl Handle for Expanding Chemical Diversity

The chloromethyl group at the 2-position of the 6-fluoroquinoline (B108479) core is a highly reactive site, amenable to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby expanding the chemical diversity of the quinoline (B57606) scaffold.

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to generate a library of derivatives. For instance, reaction with primary or secondary amines leads to the formation of the corresponding aminomethylquinolines. Similarly, treatment with thiols or alkoxides yields thioethers and ethers, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity of the desired products.

A key strategy involves the reaction of 2-(chloromethyl)-6-fluoroquinoline with various nucleophiles to create libraries of compounds with diverse functionalities. This approach has been successfully employed in the synthesis of potent antibacterial and anticancer agents.

Strategic Modification of the Fluorine Substituent for Tuning Electronic Properties

The fluorine atom at the C-6 position of the quinoline ring plays a crucial role in modulating the electronic properties and biological activity of the molecule. tandfonline.com The high electronegativity of fluorine can influence the pKa of the quinoline nitrogen, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. tandfonline.com

Modification of the fluorine substituent, while synthetically challenging, offers a strategic approach to fine-tune the electronic and pharmacokinetic properties of the resulting compounds. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the fluorine atom with other functional groups. However, these reactions often require harsh conditions and may not be regioselective.

The presence of a fluorine atom at the C-6 position is known to enhance the antibacterial activity of quinolone antibiotics by improving their penetration into bacterial cells and their binding affinity to DNA gyrase. tandfonline.com

Synthesis of Novel Hybrid Molecules Incorporating the Quinoline Core

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to address challenges such as drug resistance. researchgate.netmdpi.com The this compound scaffold is an excellent platform for the synthesis of novel hybrid molecules. researchgate.netmdpi.comnih.gov

The reactive chloromethyl group can be utilized to link the quinoline core to other bioactive moieties through a variety of chemical linkers. mdpi.com For example, it can be reacted with a molecule containing a nucleophilic group, such as an amine or a thiol, to form a covalent bond. This approach has been used to synthesize hybrids of fluoroquinolones with other antibacterial agents, antifungal compounds, and anticancer drugs. nih.govnih.gov

One notable example is the synthesis of hybrids incorporating a triazole ring, which can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov In this approach, the this compound is first converted to the corresponding azide, which then reacts with a terminal alkyne to form the 1,2,3-triazole-linked hybrid molecule. nih.gov

Hybrid TypeLinkageBioactive MoietyReference
Fluoroquinolone-Triazole1,2,3-TriazoleVarious Alkyl/Aryl groups nih.gov
Fluoroquinolone-HydantoinAlkyl LinkerHydantoin mdpi.com
Fluoroquinolone-BenzofuroxanSalt FormationBenzofuroxan nih.gov
Fluoroquinolone-PeptideAmide BondOligopeptides nih.gov

Formation of Fused Heterocyclic Systems Utilizing the Quinoline Framework

The quinoline framework of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. researchgate.netrsc.org These polycyclic structures often exhibit unique pharmacological properties and are of great interest in medicinal chemistry.

Intramolecular cyclization reactions are a common strategy for the synthesis of fused systems. For instance, if a suitable functional group is introduced at the 3-position of the quinoline ring, it can react with the chloromethyl group at the 2-position to form a new ring. This approach has been used to synthesize various fused systems, including those containing pyrimidine, imidazole, and triazole rings.

Another approach involves the use of the quinoline as a dienophile or a dipolarophile in cycloaddition reactions. These reactions can lead to the formation of novel polycyclic scaffolds with high stereochemical control. The specific reaction conditions and the nature of the reacting partner will determine the structure of the resulting fused system.

The synthesis of intervenolin, a metabolite with antitumor activities, involved the construction of a 4(1H)-quinolone core scaffold, demonstrating the utility of quinoline derivatives in building complex natural products. uni-konstanz.de

Fused SystemSynthetic StrategyKey IntermediatesReference
Indeno[1,2-c]quinolinesCyclizationDiarylmethanones researchgate.net
Naphthoquinone PolymersMulticomponent PolymerizationAnthracenetetrone, Biindole rsc.org
4(1H)-Quinolone N-oxidesCondensation and Reductionβ-ketoesters, o-nitrobenzoyl chloride uni-konstanz.de

Spectroscopic and Structural Elucidation in Synthetic Organic Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, while coupling patterns reveal the proximity of neighboring protons. For 2-(chloromethyl)-6-fluoroquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the chloromethyl group.

The protons on the quinoline core will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The fluorine atom at the C-6 position will particularly influence the chemical shifts and coupling constants of the adjacent protons at C-5 and C-7. The chloromethyl group (CH₂Cl) is expected to appear as a singlet, as there are no adjacent protons to couple with. The exact chemical shifts are dependent on the solvent used for the analysis.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₂Cl 4.5 - 5.0 s (singlet) N/A
Aromatic Protons 7.0 - 8.5 m (multiplet) J(H,H), J(H,F)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it.

The carbon atom of the chloromethyl group will appear in the aliphatic region, while the nine carbons of the quinoline ring will resonate in the aromatic region of the spectrum. The carbon atom bonded to the fluorine (C-6) will show a characteristic large coupling constant (¹JCF), and other carbons in its vicinity will also exhibit smaller carbon-fluorine couplings (nJCF). The signals for the carbon atoms in the quinoline ring can be complex, and their definitive assignment often requires advanced 2D NMR techniques. researchgate.net The inclusion of halogen substituents has been shown to significantly influence the chemical shifts of the purine (B94841) ring carbons in related nucleoside derivatives. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₂Cl 40 - 50
Quaternary Carbons (C-2, C-6, C-8a, C-4a) 120 - 165 (C-F will be a doublet)
CH Carbons (C-3, C-4, C-5, C-7, C-8) 110 - 140

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Atom Probing

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for the characterization of this compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making this technique particularly informative. The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal provides direct evidence of the fluorine's chemical environment.

Furthermore, the fluorine signal will be split into a multiplet due to coupling with the neighboring protons at C-5 and C-7. Analysis of this coupling pattern can confirm the position of the fluorine atom on the quinoline ring. The sensitivity of the ¹⁹F resonance to its local environment makes it a powerful probe for studying molecular interactions and conformational changes. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Under electron ionization (EI) or other energetic ionization methods, the molecule will fragment in a predictable manner. Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals. For this compound, the loss of a chlorine radical (•Cl) to form a stable carbocation is a likely fragmentation pathway. Further fragmentation of the quinoline ring can also occur, providing additional structural information. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Each functional group has a characteristic absorption frequency. The IR spectrum of this compound will exhibit several key absorption bands.

The C-Cl stretch of the chloromethyl group is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.netlibretexts.org The C-F stretching vibration will also be present, typically in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C and C=N Stretch (Aromatic) 1400 - 1600
C-F Stretch 1000 - 1300
C-Cl Stretch 600 - 800

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis (if available for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org While specific crystallographic data for this compound was not found, studies on related fluoroquinolone compounds reveal important structural features. nih.govresearchgate.net These studies show that the quinolone ring system is generally planar. The substituents on the ring will adopt conformations that minimize steric hindrance. In the solid state, molecules often pack in a way that maximizes intermolecular interactions, such as π-π stacking of the aromatic rings. X-ray powder diffraction has also been a useful tool for the identification and characterization of various fluoroquinolone antibiotics. farmaceut.orgnih.gov The analysis of magnesium complexes of fluoroquinolones like ofloxacin (B1677185) has provided insights into the coordination of the quinolone ligands through keto and carboxylate oxygen atoms. nih.gov

Advanced Research Applications and Future Perspectives

Strategic Utility in Fragment-Based Drug Discovery and Target-Oriented Organic Synthesis

2-(Chloromethyl)-6-fluoroquinoline serves as a valuable building block in both fragment-based drug discovery (FBDD) and target-oriented organic synthesis. The fluoroquinoline moiety is a recognized pharmacophore present in numerous biologically active compounds, particularly antibiotics. jocpr.commdpi.com The fluorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. nih.govresearchgate.net

In FBDD, small molecular fragments are screened for binding to biological targets. The 6-fluoroquinoline (B108479) core of this compound represents a desirable fragment due to its established role in medicinal chemistry. The reactive chloromethyl group at the 2-position provides a convenient handle for chemists to elaborate upon initial fragment hits. This allows for the rapid generation of a library of analogues by linking the fragment to other molecular entities to improve potency and selectivity.

In target-oriented organic synthesis, the compound is a key intermediate for constructing more complex molecules with desired biological activities. The chloromethyl group is a versatile electrophile, readily participating in nucleophilic substitution reactions. This enables the introduction of the 2-(6-fluoroquinolinyl)methyl moiety into a wide range of substrates, facilitating the synthesis of novel drug candidates. For instance, it can be reacted with amines, thiols, or alcohols to form more elaborate structures. This strategic utility is crucial in the development of new therapeutic agents, where the quinoline (B57606) skeleton often forms the core of the final product. jocpr.comnih.gov

Table 1: Applications in Synthesis

Application Area Role of this compound Key Reactive Site
Fragment-Based Drug Discovery Core fragment for screening and lead optimization 2-(Chloromethyl) group for fragment elaboration
Target-Oriented Synthesis Building block for complex molecule construction 2-(Chloromethyl) group for nucleophilic substitution
Medicinal Chemistry Precursor to potential therapeutic agents Fluoroquinoline scaffold and chloromethyl handle

Development of Novel Synthetic Reagents and Catalysts Incorporating Quinoline Moieties

The quinoline framework is not only a pharmacophore but also a privileged structure for the design of ligands in catalysis. jocpr.com Derivatives of quinoline, such as 8-hydroxyquinoline, are well-known chelating agents. jocpr.com The this compound molecule offers a synthetic entry point for creating novel reagents and catalysts.

The chloromethyl group can be used to covalently attach the fluoroquinoline unit to various supports, such as polymers or inorganic materials, to create heterogeneous catalysts. These catalysts can offer advantages in terms of separation and reusability. Furthermore, the nitrogen atom of the quinoline ring and the fluorine substituent can act as coordination sites for metal ions. By reacting this compound with other multidentate ligands, novel chelating agents can be synthesized. These new ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations.

Researchers have developed catalytic systems based on quinoline derivatives for various reactions. organic-chemistry.org For example, ciprofloxacin, a fluoroquinolone antibiotic, has been conjugated with nuclease moieties to create catalytic systems for DNA cleavage. rsc.orgacs.org Similarly, the functionalization of this compound could lead to the development of new catalysts with unique reactivity and selectivity, potentially inspired by the action of metalloenzymes.

Innovative Methodologies for C-F Bond Activation and Functionalization within Complex Quinoline Systems

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. rsc.org The development of methodologies to modify the C-F bond in fluoroaromatic compounds like 6-fluoroquinolines is an area of intense research, as it would allow for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Transition metal catalysis, particularly with metals like iridium, rhodium, nickel, and platinum, has shown promise in mediating C-F bond activation. nih.govacs.orgrsc.org These methods often involve the oxidative addition of the C-F bond to a low-valent metal center. For the 6-fluoroquinoline core of this compound, such strategies could enable the replacement of the fluorine atom with other functional groups, providing access to a new chemical space of quinoline derivatives that are not accessible through traditional synthetic routes.

The presence of the quinoline nitrogen and the chloromethyl group can influence the regioselectivity and efficiency of the C-F bond activation process. nih.govresearchgate.net Computational studies can aid in understanding the mechanism and in the rational design of catalysts for this specific substrate. researchgate.net The development of mild and efficient methods for C-F bond functionalization in this context would represent a significant advance in synthetic methodology.

Table 2: Research Directions in C-F Bond Activation

Catalyst System Potential Transformation Significance
Iridium-based catalysts C-H borylation or C-F functionalization Access to novel fluoroquinolone analogues. acs.org
Nickel/Platinum complexes Oxidative addition of the C-F bond Fundamental studies on bond activation mechanisms. nih.govresearchgate.net
Rhodium complexes Dehydrofluorination or other C-F transformations Creation of unsaturated or further functionalized quinolines. rsc.org

Prospects for Industrial Scale-Up and Process Optimization of Synthesis Methodologies

The industrial production of fine chemicals like this compound requires synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, often require harsh conditions. jocpr.com Modern synthetic chemistry focuses on developing "green" and more efficient alternatives.

Recent advances in catalysis have led to the development of new methods for quinoline synthesis using transition metals like copper, nickel, and iron, which are more abundant and less toxic than precious metals. organic-chemistry.org These reactions can often be performed under milder conditions and may offer improved functional group tolerance. Furthermore, solvent-free and catalyst-free synthetic protocols are being explored to minimize environmental impact. jocpr.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-6-fluoroquinoline, and what are their respective yield efficiencies?

  • Methodological Answer : The compound can be synthesized via halogenation or substitution reactions. For example, analogous chloromethylation of 6-fluoroquinoline derivatives often employs acetaldehyde and iodine under reflux, yielding ~63% efficiency after chromatographic purification (as seen in similar quinoline syntheses) . Fluorinated quinolines may also utilize microwave-assisted methods with KF·2H₂O to enhance reaction rates and yields . Key challenges include controlling competing side reactions (e.g., over-halogenation) through temperature modulation and stoichiometric optimization.

Q. How can researchers characterize the structural purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • GC-MS : Analyze molecular ion peaks and fragmentation patterns to confirm the presence of fluoro and chloromethyl groups (as demonstrated for 6-fluoroquinoline derivatives) .
  • X-ray Crystallography : Resolve crystal structures to validate regioselectivity, as shown for related chlorophenylquinoline derivatives .
  • NMR : Use ¹⁹F and ¹H NMR to detect positional isomers and quantify purity, referencing shifts in analogous compounds like 6-chloro-2-ferrocenylquinoline .

Q. What safety protocols are critical when handling chloromethyl and fluoro substituents in quinolines?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chloromethylation reagents).
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies, as mandated for bromomethylquinoline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the chloromethylation of 6-fluoroquinoline?

  • Methodological Answer :

  • Catalyst Screening : Test iodine or Lewis acids (e.g., FeCl₃) to enhance selectivity, as seen in ferrocenylquinoline syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce nucleophilic side reactions.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent addition rates .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data in the structural analysis of halogenated quinolines?

  • Methodological Answer :

  • DFT Calculations : Compare computed vs. experimental NMR chemical shifts (e.g., ¹⁹F shifts) to identify positional errors in substituent placement .
  • Crystallographic Refinement : For ambiguous electron density maps, employ iterative refinement protocols, as applied in 4-chlorophenylquinoline studies .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace reaction pathways and validate mechanistic hypotheses .

Q. What novel methodologies enable the incorporation of this compound into complex pharmacophores while maintaining regioselectivity?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the chloromethyl site, leveraging palladium catalysts .
  • Protecting Group Strategies : Temporarily block the fluoro substituent with trimethylsilyl groups during nucleophilic substitutions to prevent unwanted side reactions .
  • Bioisosteric Replacement : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability, as explored in fluorinated quinoline drug candidates .

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